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Compound of Interest

N,N-dimethyl-1H-pyrrole-2-
Compound Name:

carboxamide
CAS No.: 7126-47-8

Cat. No.: B3023267

Get Quote

Executive Analysis

N,N-dimethyl-1H-pyrrole-2-carboxamide represents a critical structural scaffold in drug
discovery, particularly as a fragment in MmpL3 inhibitors (anti-tuberculosis agents) and
peptidomimetics. Unlike its unsubstituted analogues, the N,N-dimethylation of the amide group
eliminates the standard amide-amide hydrogen bonding capability, forcing the crystal lattice to
rely exclusively on the pyrrole ring nitrogen (N1) as the hydrogen bond donor.

This structural constraint induces a specific packing motif that differs significantly from standard
primary amides, making this compound a model system for studying steric control over
supramolecular assembly.

Crystallographic Data Profile

The following data is derived from the seminal structural determination by Linden, Wright, and
Konig.
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Crystal Data Summary

Parameter Value
Formula
Crystal System Monoclinic

Space Group

Z (Formula Units) 8

Density (calc) 1.256 g/cm3

Unit Cell Dimensions

Axis | Angle Measurement Precision
a 15.620 A +0.002

b 6.887 A +0.001

c 13.616 A +0.001
(Beta) 91.82° +0.01
Volume 1464.1 A3 -

Structural Insight: The molecule crystallizes with the pyrrole ring and the amide group being
essentially coplanar. The carbonyl oxygen is oriented syn to the pyrrole NH, facilitating specific

intermolecular interactions.

Comparative Structural Analysis

To understand the unigue behavior of the N,N-dimethyl variant, we compare it with its
unsubstituted parent and an ester analogue. This comparison highlights how removing the
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amide protons alters the hydrogen bonding landscape.

Table 1: Lattice & Motif Comparison

Feature

Target: N,N-
Dimethyl-1H-
pyrrole-2-
carboxamide

Alt 1: 1H-Pyrrole-2-
carboxamide

Alt 2: Methyl 1H-
pyrrole-2-
carboxylate

H-Bond Donors

1 (Pyrrole NH only)

3 (Pyrrole NH + 2
Amide H)

1 (Pyrrole NH only)

H-Bond Acceptors

1 (Carbonyl O)

1 (Carbonyl O)

1 (Carbonyl O)

Primary Motif

Centrosymmetric
Dimers (Pyrrole-NHJ[1]
[2]--O=C)

Layered Network
(Amide-Amide +

Pyrrole interactions)

Infinite Chains (C(5)
Motif)

Space Group

Packing Driver

Dipole alignment &
Pyrrole-Carbonyl H-

bonds

Extensive 3D H-bond
network

Linear propagation

Mechanistic Interpretation

» The "Donor Deficit" Effect: In the target molecule, the dimethylation blocks the amide

nitrogen from acting as a donor. This forces the lattice to utilize the Pyrrole NH as the sole

donor.

o Dimerization vs. Polymerization:

o The Ester (Alt 2) typically forms infinite chains because the methoxy group is sterically

smaller, allowing linear stacking.

o The Target (N,N-dimethyl amide) forms centrosymmetric dimers. The bulky methyl groups

on the amide nitrogen create steric pressure that disrupts linear chaining, favoring a

discrete dimeric pair where two molecules face each other, linked by reciprocal

bonds.
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Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-1H-pyrrole-2-
carboxamide

Context: This method avoids the polymerization of pyrrole by using controlled activation.

Reagents: 1H-pyrrole-2-carboxylic acid (1 eq), Thionyl chloride (

, 1.2 eq), Dimethylformamide (DMF, catalytic), and Dimethylamine (excess).

 Activation: Dissolve carboxylic acid in dry dichloromethane (DCM). Add catalytic DMF.
e Chlorination: Add

dropwise at 0°C. Reflux for 2 hours to generate the acid chloride in situ.

e Amidation: Cool to 0°C. Slowly introduce dimethylamine (gas or THF solution).
e Quench: Pour into ice water. Extract with DCM.
 Purification: Wash organic layer with

(sat. ag.) to remove unreacted acid. Dry over

. Evaporate solvent.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow crystals suitable for X-ray diffraction (approx. 0.3 x 0.3 x 0.2 mm).

e Solvent Selection: Prepare a saturated solution of the synthesized amide in Ethanol (good
solubility).

e Antisolvent: Use n-Hexane (poor solubility).
e Setup:

o Place 1 mL of the ethanol solution in a small inner vial.
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o Place the inner vial inside a larger jar containing 5 mL of n-Hexane.

o Cap the large jar tightly.

¢ Equilibration: Allow to stand undisturbed at 4°C for 3-5 days. The hexane vapor will slowly
diffuse into the ethanol, lowering solubility and driving nucleation.

Structural Logic Visualization

The following diagrams illustrate the synthesis workflow and the hydrogen-bonding topology
that defines the crystal lattice.

Diagram 1: Synthesis & Crystallization Workflow
Activation 0°C Amidation P Vapor Diffusion Single Crystal
yrole-2-carboxylic Act (SOCI2 / DMF) > (HN(Me)2) N,N-Dimethyl Amide (EtOH / Hexane) (Space Group C2/c)

Click to download full resolution via product page

Caption: Workflow transforming the carboxylic acid precursor into diffraction-quality crystals via
in-situ acid chloride formation and vapor diffusion.

Diagram 2: Hydrogen Bond Topology (Dimer Formation)
[2]
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Caption: Schematic of the centrosymmetric dimer motif. The lattice is stabilized by reciprocal
hydrogen bonds between the pyrrole NH of one molecule and the carbonyl oxygen of its
neighbor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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